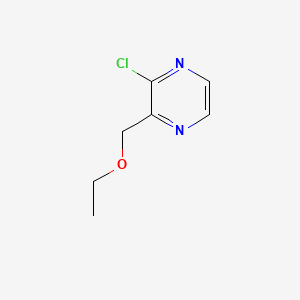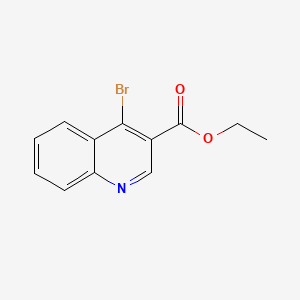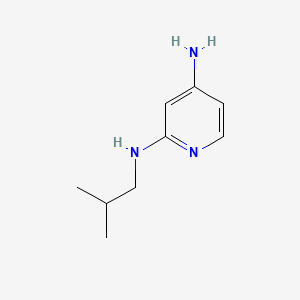
(2-Butoxy-4-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Butoxy-4-chlorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters is a method that has been developed .
Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in various chemical reactions including Suzuki–Miyaura cross-coupling , Petasis reaction, Chan–Lam–Evans coupling, oxidation, etc .
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely applied transition metal catalysed carbon–carbon bond forming reactions . Boronic acids, including “(2-Butoxy-4-chlorophenyl)boronic acid”, are used as reagents in this process due to their stability, ease of preparation, and environmental benignity .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “(2-Butoxy-4-chlorophenyl)boronic acid” can be used in the synthesis of these borinic acid derivatives .
Catalysis
Borinic acids, which can be synthesized from boronic acids like “(2-Butoxy-4-chlorophenyl)boronic acid”, have been used as catalysts for regioselective functionalization of diols, carbohydrates, and epoxide ring opening reactions .
Bioactive Compounds
Borinic acids, derived from boronic acids, have been used as bioactive compounds . They can be used in the development of new drugs and therapies .
Materials Science
Organoboron compounds, including borinic acids derived from boronic acids, have applications in materials science . They can be used in the development of new materials with unique properties .
Laboratory Chemicals
“(2-Butoxy-4-chlorophenyl)boronic acid” is used as a laboratory chemical and in the synthesis of other substances .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (2-Butoxy-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (2-Butoxy-4-chlorophenyl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the (2-Butoxy-4-chlorophenyl) group from boron to palladium . This is a key step in the formation of new carbon-carbon bonds in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction, facilitated by (2-Butoxy-4-chlorophenyl)boronic acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This pathway is crucial in organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .
Pharmacokinetics
These properties suggest that (2-Butoxy-4-chlorophenyl)boronic acid would have good bioavailability for use in chemical reactions .
Result of Action
The result of the action of (2-Butoxy-4-chlorophenyl)boronic acid in the SM coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to advancements in fields such as pharmaceuticals, materials science, and chemical research .
Action Environment
The action of (2-Butoxy-4-chlorophenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Furthermore, boronic acids, including (2-Butoxy-4-chlorophenyl)boronic acid, are generally environmentally benign, making them suitable for use in a variety of settings .
Propriétés
IUPAC Name |
(2-butoxy-4-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQEIZDBBRJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681710 |
Source


|
| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-07-3 |
Source


|
| Record name | Boronic acid, B-(2-butoxy-4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

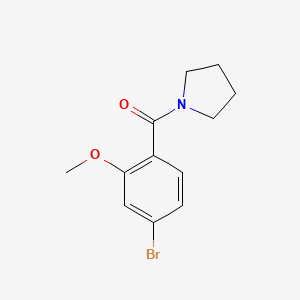
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
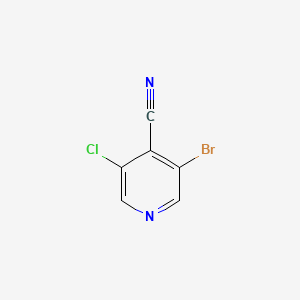


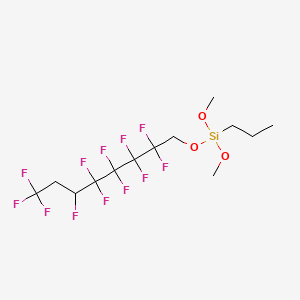


![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)
